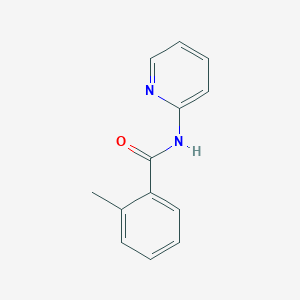

2-Methyl-N-pyridin-2-yl-benzamide

Description

Contextualization of N-Pyridin-2-yl-benzamide Scaffolds in Chemical Sciences

The N-pyridin-2-yl-benzamide framework has garnered attention for its versatile chemical properties and biological activities. The synthesis of these compounds can be achieved through various methods, including the reaction of 2-aminopyridine (B139424) with benzoylformic acid or through catalytic processes involving trans-β-nitrostyrene and 2-aminopyridine derivatives. researchgate.netmdpi.com

The study of benzamide (B126) and its derivatives has a long history, with the parent compound, benzamide, being a simple organic compound with the formula C₇H₇NO. wikipedia.org Early research focused on the fundamental reactivity and properties of these molecules. Over time, scientists began to explore how substituting different chemical groups onto the benzamide structure could lead to new compounds with a wide range of functionalities. This exploration has led to the development of numerous benzamide derivatives with applications as analgesics, antiemetics, and antipsychotics. wikipedia.orgmedchemexpress.com The investigation into N-substituted benzamides, including those with heterocyclic rings like pyridine (B92270), represents a significant advancement in this field, driven by the quest for compounds with enhanced or novel therapeutic properties. nih.gov

The inclusion of a pyridine ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a key feature of the N-pyridin-2-yl-benzamide scaffold. rsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which can significantly influence a molecule's pharmacokinetic properties. nih.gov The pyridine moiety can enhance a compound's metabolic stability, permeability, potency, and binding affinity to target proteins. nih.gov This has made pyridine a common component in a vast number of pharmaceuticals, including those used for treating cancer, malaria, and high blood pressure. nih.govnih.gov The replacement of a phenyl ring with a pyridine ring in some drug candidates has been shown to dramatically improve biological potency. nih.gov

Research Landscape and Knowledge Gaps for 2-Methyl-N-pyridin-2-yl-benzamide

Current research on N-pyridin-2-yl-benzamide derivatives is active, with studies exploring new synthetic routes and potential applications. For instance, electro-oxidative methods are being developed for the synthesis of these compounds under mild conditions. thieme-connect.comthieme-connect.com However, the research landscape for the specific compound this compound is less defined. While general methods for the synthesis of substituted N-pyridin-2-yl-benzamides exist, detailed investigations into the unique properties and potential applications conferred by the 2-methyl substitution are not extensively documented in publicly available literature. This represents a significant knowledge gap.

Aims and Scope of Academic Research on this compound

Academic research concerning this compound would likely aim to address the existing knowledge gaps. Key research objectives would include:

Development of efficient and selective synthesis methods: While general synthetic strategies for N-pyridin-2-yl-benzamides are known, research could focus on optimizing these methods for the specific synthesis of the 2-methyl derivative. researchgate.netmdpi.com

Thorough characterization: Detailed spectroscopic and crystallographic analysis would be necessary to fully understand the three-dimensional structure and electronic properties of the molecule.

Investigation of chemical reactivity: Studying how the 2-methyl group influences the reactivity of the benzamide and pyridine moieties would be crucial.

Exploration of potential applications: Research would likely investigate the biological activity of this compound, exploring its potential as a lead compound in drug discovery or as a functional material. This would involve screening the compound against various biological targets.

Data Tables

Table 1: Properties of Benzamide

| Property | Value |

| Chemical Formula | C₇H₇NO |

| Molar Mass | 121.14 g/mol |

| Appearance | Off-white solid |

| Melting Point | 127-130 °C |

| Boiling Point | 288 °C |

| Solubility in Water | 13.5 g/L (at 25°C) |

Source: wikipedia.org

Table 2: Synthesis of N-(pyridin-2-yl)-benzamide Derivatives

| Reactants | Catalyst/Conditions | Product | Yield |

| trans-β-nitrostyrene and 2-aminopyridine | Fe₂Ni-BDC, DCM, 80°C, 24h | N-(pyridin-2-yl)-benzamide | 82% |

| benzoylformic acid and 2-aminopyridine | Fe₂Ni-BDC | N-(pyridin-2-yl)-benzamide | 74% |

Source: researchgate.netmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-methyl-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C13H12N2O/c1-10-6-2-3-7-11(10)13(16)15-12-8-4-5-9-14-12/h2-9H,1H3,(H,14,15,16) |

InChI Key |

MRKIJNKNOOCNBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl N Pyridin 2 Yl Benzamide

Established Synthetic Routes to N-Pyridin-2-yl-benzamide Derivatives

The construction of the amide bond in N-pyridin-2-yl-benzamide derivatives has traditionally been achieved through several reliable methods. These approaches, while effective, often form the baseline for the development of more sophisticated and efficient synthetic strategies.

Amidation Reactions and Coupling Strategies

The most direct method for forming the amide bond is through the reaction of a carboxylic acid or its derivative with an amine. In the context of N-pyridin-2-yl-benzamide derivatives, this typically involves the coupling of a benzoic acid derivative with 2-aminopyridine (B139424). The reaction of 2-aminopyridine with benzoyl chloride in the presence of a base is a common approach to synthesize the parent N-(pyridin-2-yl)benzamide. figshare.com

Recent advancements have focused on the use of catalysts to improve efficiency and yield. For instance, a bimetallic metal-organic framework, Fe2Ni-BDC, has been demonstrated as a productive heterogeneous catalyst for the amidation reaction between 2-aminopyridine and various precursors. researchgate.netmdpi.com In one study, the reaction of trans-β-nitrostyrene with 2-aminopyridine in the presence of the Fe2Ni-BDC catalyst yielded N-(pyridin-2-yl)-benzamide in 82% yield. researchgate.net The presence of substituents on the pyridine (B92270) ring of 2-aminopyridine was found to slightly reduce the yield. researchgate.netnih.gov For example, the reaction with 4-methyl-2-aminopyridine resulted in a 78% yield of the corresponding benzamide (B126) derivative. nih.gov

Another established method involves the use of coupling reagents to facilitate the amide bond formation between a carboxylic acid and an amine. Reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) are commonly employed to activate the carboxylic acid for nucleophilic attack by the amine. acs.org

Nickel-catalyzed Chan-Lam cross-coupling reactions have also been explored, where N-(pyridin-2-yl)benzamide itself can act as a ligand. nih.gov This highlights the dual role of the molecule in synthetic chemistry, serving as both a target and a tool.

Multi-component Reactions and Convergent Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a highly efficient route to complex molecules. While specific MCRs for the direct synthesis of 2-Methyl-N-pyridin-2-yl-benzamide are not extensively documented, the principles of MCRs are applied to the synthesis of related heterocyclic structures. For instance, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating α-acylamino amides, which can be precursors to or analogs of the target structure.

Convergent synthesis, where separate fragments of a molecule are synthesized independently and then joined together at a late stage, is another key strategy. For N-pyridin-2-yl-benzamide derivatives, a convergent approach would involve the synthesis of a substituted benzoic acid and a substituted 2-aminopyridine, followed by their coupling. This strategy allows for the rapid generation of a library of analogs with diverse substitution patterns.

Novel Approaches for the Synthesis of this compound

The drive for more efficient and selective synthetic methods has led to the development of novel strategies that often rely on the activation of otherwise inert C-H bonds. These cutting-edge techniques offer new avenues for the synthesis of specifically substituted benzamides like this compound.

Palladium-Mediated C(sp³)-H Bond Activation for N-Methylated Benzamides

A groundbreaking approach for the functionalization of N-methylated benzamides involves the palladium-mediated activation of the C(sp³)-H bond of the N-methyl group. This strategy allows for the direct introduction of aryl or alkyl substituents, providing a facile route to a range of N-(CH₂-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides. figshare.comnih.gov

The process begins with the reaction of N-methyl-N-(pyridin-2-yl)benzamide with palladium(II) acetate, which leads to the formation of key dinuclear palladacycle intermediates. nih.gov These intermediates can then undergo further reactions to introduce various functional groups onto the methyl carbon.

The mechanism of this palladium-mediated C(sp³)-H activation has been investigated through a combination of experimental studies and density functional theory (DFT) calculations. nih.gov The initial step involves the coordination of the palladium catalyst to the nitrogen atoms of the pyridine and amide groups, forming a palladacycle. This is followed by the activation of a C-H bond of the N-methyl group. Kinetic isotope effect experiments have provided further insight into the rate-determining step of this process. nih.gov

A plausible catalytic cycle for a related palladium-catalyzed denitrogenative cross-coupling reaction to form ortho-methylated benzamides involves the oxidative addition of a benzotriazinone to a Pd(0) species, followed by denitrogenation to form an intermediate. This intermediate then undergoes transmetalation with an organoaluminum reagent, such as trimethylaluminum (B3029685) (AlMe₃), to generate an aryl methyl palladium intermediate. Reductive elimination from this intermediate yields the final ortho-methylated benzamide product and regenerates the Pd(0) catalyst. acs.org

The palladium-mediated C(sp³)-H activation methodology exhibits good functional group tolerance. figshare.comnih.gov This is a critical aspect for the synthesis of complex molecules, as it allows for the presence of various functional groups in the starting materials without the need for protecting groups. For instance, in the palladium-catalyzed ortho-methylation of N-aryl researchgate.netnih.govsigmaaldrich.com-benzotriazin-4(3H)-ones, a variety of substituents on the N-aryl group are well-tolerated, including electron-donating and electron-withdrawing groups. acs.org Similarly, substituents on the benzotriazinone ring itself, such as methyl, methoxy (B1213986), chloro, and bromo groups, are also compatible with the reaction conditions. acs.org

The substrate scope for these reactions is broad. For the palladium-catalyzed ortho-methylation, various N-aryl and N-alkyl substituted benzotriazinones can be used to generate a wide array of N-substituted 2-methylbenzamides in moderate to good yields. acs.org The reaction has been shown to be effective with different trialkylaluminum reagents, allowing for the introduction of ethyl and other alkyl groups at the ortho position. acs.org

Below is a table summarizing the substrate scope for the palladium-catalyzed denitrogenative ortho-methylation of researchgate.netnih.govsigmaaldrich.com-benzotriazin-4(3H)-ones with DABAL-Me₃. acs.org

| Substrate (N-substituent) | Product Yield (%) |

| Phenyl | 92 |

| p-Tolyl | 93 |

| p-Methoxyphenyl | 91 |

| p-tert-Butylphenyl | 95 |

| p-Fluorophenyl | 90 |

| p-Cyanophenyl | 82 |

| m-Tolyl | 83 |

| m-Bromophenyl | 20 |

| Benzyl | 74 |

| Isopropyl | 53 |

Metal-Organic Framework (MOF) Catalysis in Pyridyl Benzamide Synthesis

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for the synthesis of N-pyridinyl benzamides due to their high surface area, structural tunability, and numerous active sites. rsc.orgnih.gov Research has demonstrated the particular efficacy of bimetallic MOFs in catalyzing the amidation reactions required to form these compounds.

A notable example is the use of a bimetallic Fe₂Ni-BDC MOF, generated from iron(III) and nickel(II) cations with 1,4-Benzenedicarboxylic acid (H₂BDC) as the organic linker. mdpi.com This catalyst facilitates the Michael addition amidation reaction between 2-aminopyridine and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com Under optimal conditions (80 °C for 24 hours in dichloromethane), the synthesis achieved an isolated yield of 82%. mdpi.com The Fe₂Ni-BDC catalyst demonstrated superior productivity compared to its single-metal counterparts (Fe-BDC and Ni-BDC) and other MOFs. mdpi.com Furthermore, the catalyst exhibits excellent reusability, maintaining a yield of 77% even after six consecutive cycles. mdpi.com

Another bimetallic system, a Co/Fe-MOF, has been utilized for the oxidative amidation between 2-aminopyridine and benzaldehyde, using DTBP as an oxidant, to form the C-N bond of N-pyridinylamides. researchgate.net Nickel-based MOFs have also been successfully employed as heterogeneous catalysts for producing N-(pyridin-2-yl)arylamides, achieving yields of up to 85% and showing good reusability. researchgate.net

The proposed mechanism for the Fe₂Ni-BDC catalyzed reaction involves the MOF acting as a Lewis acid, where Fe³⁺ and Ni²⁺ ions with empty orbitals activate the nitro group of trans-β-nitrostyrene. This facilitates a Michael addition with 2-aminopyridine, followed by a series of dehydration, reorganization, and hydration steps to yield the final benzamide product. mdpi.com

Catalytic Performance of MOFs in N-(pyridin-2-yl)-benzamide Synthesis

| Catalyst | Reactants | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Fe₂Ni-BDC | 2-aminopyridine + trans-β-nitrostyrene | 82 | 80 °C, 24h, DCM | mdpi.com |

| Fe₂Ni-BDC (6th reuse) | 2-aminopyridine + trans-β-nitrostyrene | 77 | 80 °C, 24h, DCM | mdpi.com |

| Ni-BDC | 2-aminopyridine + trans-β-nitrostyrene | <82 | 80 °C, 24h, DCM | mdpi.com |

| Fe-BDC | 2-aminopyridine + trans-β-nitrostyrene | <82 | 80 °C, 24h, DCM | mdpi.com |

| Ni-based MOF | Not specified | 85 | Not specified | researchgate.net |

| Co/Fe-MOF | 2-aminopyridine + benzaldehyde | Not specified | DTBP as oxidant | researchgate.net |

Electrochemical Synthesis Methods for Aryl Bromides of Benzamide Derivatives

Electrochemical methods offer a modern and scalable approach for the synthesis and modification of aryl bromides, which are key precursors for benzamide derivatives. Anodic oxidation provides a direct route to activate aryl bromides for further transformations. A notable development is the electrochemical synthesis of a dimeric λ³-bromane (a hypervalent bromine(III) species) from an aryl bromide precursor. nih.gov This method is scalable, allowing for gram-quantity production in a single batch, and the resulting λ³-bromane is a versatile reagent for further chemical synthesis. nih.gov The process involves the anodic oxidation of the aryl bromide, and the resulting product can be isolated and stored. nih.gov However, the success of this electrochemical oxidation is sensitive to the electronic properties of the arene; electron-withdrawing groups like CF₃ are effective, whereas methoxy or chloro-substituted analogues did not yield the desired product. nih.gov

In a different approach that forms the amide bond from an aryl bromide, a combination of nickel and photoredox catalysis enables the direct carbamoylation of (hetero)aryl bromides. nih.gov This one-electron strategy proceeds at room temperature and uses dihydropyridines as carbamoyl (B1232498) radical precursors. nih.gov The mild conditions are tolerant of various sensitive functional groups, making it a valuable method for installing amide functionalities in complex molecules. nih.gov

Palladium-catalyzed methods also provide a pathway from aryl bromides to benzamides. One-pot procedures have been developed that involve a palladium-catalyzed cyanation of the aryl bromide, followed by a hydration step to yield the primary benzamide. researchgate.net

Modern Synthetic Routes Involving Aryl Bromides for Benzamide Synthesis

| Method | Precursor | Product Type | Key Features | Source |

|---|---|---|---|---|

| Electrochemical Anodic Oxidation | Aryl bromide | Dimeric λ³-bromane | Scalable; sensitive to arene electronics. | nih.gov |

| Nickel/Photoredox Catalysis | (Hetero)aryl bromide | N-substituted benzamide | Mild, ambient temperature; uses carbamoyl radicals. | nih.gov |

| Palladium-Catalyzed Cyanation/Hydration | Aryl bromide | Primary benzamide | One-pot procedure; moderate to excellent yields. | researchgate.net |

Derivatization Strategies and Scaffold Modification of this compound Analogues

Substituent Effects on Reactivity and Yield in N-Pyridin-2-yl-benzamide Synthesis

The reactivity and yield in the synthesis of N-pyridin-2-yl-benzamide analogues are significantly influenced by the nature and position of substituents on both the pyridine and benzoyl rings.

In the MOF-catalyzed synthesis from 2-aminopyridine derivatives and trans-β-nitrostyrene, the presence of a substituent on the pyridine ring generally leads to a slight reduction in the yield of the final product. mdpi.com For instance, while the reaction with unsubstituted 2-aminopyridine yields 82% of N-(pyridin-2-yl)-benzamide, introducing a methyl group at the 4-position of the pyridine ring (4-methyl-2-aminopyridine) results in a slightly lower yield of 79%. mdpi.com Similarly, a 5-bromo substituent gives a 75% yield, and a 5-chloro substituent results in a 71% yield. mdpi.com This suggests that both electron-donating and electron-withdrawing groups on the pyridine ring can modestly hinder the reaction compared to the unsubstituted parent compound.

In a different series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197), it was observed that less steric hindrance on the aniline (B41778) portion of the molecule could lead to increased biological activity, suggesting that bulky substituents may impede the molecule's ability to bind to its target receptor. nih.gov

Effect of Pyridine Ring Substituents on Yield in Fe₂Ni-BDC Catalyzed Synthesis

| 2-Aminopyridine Derivative | Product | Yield (%) | Source |

|---|---|---|---|

| 2-Aminopyridine | N-(pyridin-2-yl)-benzamide | 82 | mdpi.com |

| 2-Amino-4-methylpyridine | N-(4-methyl-pyridin-2-yl)-benzamide | 79 | mdpi.com |

| 2-Amino-5-bromopyridine | N-(5-bromo-pyridin-2-yl)-benzamide | 75 | mdpi.com |

| 2-Amino-5-chloropyridine | N-(5-chloro-pyridin-2-yl)-benzamide | 71 | mdpi.com |

Regioselective Functionalization of Benzamide and Pyridine Rings

Controlling the position of functional groups on the benzamide and pyridine rings is crucial for tuning the properties of the final molecule. Advanced strategies have been developed to achieve high regioselectivity.

For the pyridine ring, a powerful method involves its conversion into a heterocyclic phosphonium (B103445) salt. acs.org This strategy allows for the highly selective functionalization of the C4-position of the pyridine ring. The pyridine is first reacted to form a C4-pyridinium phosphonium salt, which can then be converted into various other functional groups, including C-OR, C-S, C-N, and C-C bonds. acs.org This two-step sequence is effective even on complex, substituted pyridines and other heterocycles, offering access to derivatives that are difficult to synthesize via traditional C-H activation methods. acs.org

For the benzamide portion, regioselective metalation can be achieved using mixed lithium-magnesium amides on substrates like 2-phenyl-2-oxazolines, which serve as benzoyl surrogates. nih.gov The choice of the metalating agent, along with steric and electronic effects from existing substituents on the aromatic ring, dictates the position of metalation. nih.gov This allows for the directed introduction of various electrophiles onto the benzene (B151609) ring, providing a versatile route to highly functionalized benzene derivatives. nih.gov

Preparation of Thiourea (B124793) Derivatives from Benzamides

Thiourea derivatives of benzamides, such as N-(pyridine-2-ylcarbamothioyl)benzamides, are synthesized through a one-pot reaction. researchgate.net This procedure typically involves reacting a benzoyl chloride derivative with an alkali metal thiocyanate, like potassium thiocyanate, in an appropriate solvent such as acetonitrile (B52724) or acetone. researchgate.netresearchgate.net This generates a benzoyl isothiocyanate intermediate in situ. Subsequent addition of a 2-aminopyridine derivative to the mixture results in a condensation reaction, forming the desired N-benzoyl-N'-(2-pyridyl)thiourea. researchgate.netresearchgate.net

This method has been used to prepare a variety of substituted derivatives. For example, reacting ortho-toluoyl chloride with potassium thiocyanate, followed by condensation with 2-amino-4-picoline, yields 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. researchgate.net The resulting thiourea compounds are often crystalline solids. researchgate.net Structural analysis confirms the presence of intramolecular hydrogen bonding, for instance, between a proton on the thiourea nitrogen (N'H) and the pyridine nitrogen atom or the carbonyl oxygen, which imparts a degree of planarity and rigidity to the molecule. researchgate.netresearchgate.netwashington.edu

These thiourea derivatives can serve as precursors for further chemical transformations. For instance, oxidation with copper(II) chloride can induce cyclization to produce N-(2H- mdpi.comresearchgate.netnih.govthiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. researchgate.net

Comprehensive Structural Elucidation and Conformational Analysis of 2 Methyl N Pyridin 2 Yl Benzamide

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods offer a powerful lens to probe the intricate structural details of 2-Methyl-N-pyridin-2-yl-benzamide. These techniques go beyond simple identification, providing in-depth information about the electronic and vibrational states of the molecule, as well as the connectivity and environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the protons of the N-H groups show chemical shifts at 9.140 ppm and 12.983 ppm. researchgate.net This significant downfield shift is indicative of their involvement in hydrogen bonding. For another similar structure, 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, the two N-H protons resonate at 9.545 and 13.501 ppm. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Benzamide (B126) Derivatives

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Amide N-H | 9.1 - 13.5 |

| Aromatic C-H | 7.1 - 8.2 |

| Methyl C-H | ~2.4 |

Note: Data is compiled from related benzamide structures and may vary for the specific title compound.

Table 2: Representative ¹³C NMR Chemical Shifts for Benzamide Derivatives

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | ~166 |

| Aromatic C | 120 - 150 |

| Methyl C | ~21 |

Note: Data is compiled from related benzamide structures and may vary for the specific title compound.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to determine the stereochemistry and through-space proximity of atoms. ipb.pt These methods are crucial for understanding the three-dimensional conformation of the molecule in solution. For instance, correlations observed in a ROESY spectrum can confirm the relative orientation of the methyl group on the benzoyl ring with respect to the pyridine (B92270) ring. ipb.pt Furthermore, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum. ipb.pt

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed insights into the functional groups and bonding arrangements within this compound.

The FTIR spectrum of a closely related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, reveals key vibrational frequencies that are characteristic of its structure. researchgate.net The N-H stretching vibration is observed at 3237 cm⁻¹, while the C=O stretching frequency appears at 1683 cm⁻¹. researchgate.net The C-N and C=S stretching vibrations are found at 1329 cm⁻¹ and 1154 cm⁻¹, respectively. researchgate.net For a similar compound, 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, the vibrational frequencies for N-H, C=O, C-N, and C=S are located at 3237, 1683, 1329, and 1157 cm⁻¹, respectively. researchgate.net

Raman spectroscopy offers complementary information. In related metal-organic frameworks containing benzamide moieties, the symmetric and asymmetric stretching modes of the COO⁻ group are detected around 1445 cm⁻¹ and 1501 cm⁻¹, respectively. mdpi.com The C-C bond vibration of the carboxylate group with the benzene (B151609) ring is observed near 1140 cm⁻¹, and C-H bond vibrations are seen at approximately 865 cm⁻¹ and 630 cm⁻¹. mdpi.com

Table 3: Characteristic Vibrational Frequencies for Benzamide Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | ~3237 | FTIR |

| C=O Stretch | ~1683 | FTIR |

| C-N Stretch | ~1329 | FTIR |

| C=S Stretch | ~1157 | FTIR |

| Symmetric COO⁻ Stretch | ~1445 | Raman |

| Asymmetric COO⁻ Stretch | ~1501 | Raman |

| C-C (Aromatic) Stretch | ~1140 | Raman |

| C-H Bend (Aromatic) | ~865, ~630 | Raman |

Note: Data is compiled from related benzamide structures and may vary for the specific title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The electronic spectrum of a molecule is primarily influenced by the presence of chromophores, which are typically unsaturated functional groups. In this compound, the benzoyl and pyridinyl groups act as the main chromophores. The electronic transitions observed in the UV-Vis spectrum are generally of two types: π → π* and n → π* transitions. libretexts.org

The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are usually intense and occur at shorter wavelengths. youtube.com The n → π* transitions, resulting from the promotion of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to an antibonding π* orbital, are typically less intense and appear at longer wavelengths. youtube.com

For a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the UV-Vis spectrum has been recorded, though specific absorption maxima are not detailed in the provided search results. researchgate.netresearchgate.net The conjugation between the benzene ring, the amide linkage, and the pyridine ring is expected to result in absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity. youtube.com

Table 4: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Benzene ring, Pyridine ring, C=O | Shorter wavelength (intense) |

| n → π* | C=O, Pyridine N | Longer wavelength (less intense) |

Note: This is a generalized prediction based on the structure.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₃H₁₂N₂O, which corresponds to a molecular weight of 212.25 g/mol . biosynth.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 212. Subsequent fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond. For this compound, two primary fragmentation routes are expected:

Cleavage of the C(O)-N bond, leading to the formation of a 2-methylbenzoyl cation (m/z 119) and a pyridin-2-amine radical, or a 2-methylbenzoyl radical and a pyridin-2-aminyl cation (m/z 94).

Cleavage of the bond between the carbonyl carbon and the benzene ring, which would result in a phenyl radical and a [C(O)NH-pyridin-2-yl]⁺ fragment, or a phenyl cation (m/z 77) and a [C(O)NH-pyridin-2-yl] radical.

Further fragmentation of these primary ions would lead to a series of smaller fragment ions, creating a unique mass spectrum that serves as a fingerprint for the compound. For instance, the 2-methylbenzoyl cation (m/z 119) can lose a carbon monoxide molecule to form a tolyl cation (m/z 91).

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 212 | [M]⁺ (Molecular Ion) |

| 119 | [CH₃-C₆H₄-CO]⁺ |

| 94 | [H₂N-C₅H₄N]⁺ |

| 91 | [CH₃-C₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This is a predicted fragmentation pattern.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of the exact title compound is not available in the provided search results, the structures of several closely related compounds have been determined, offering valuable insights. For instance, in the crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, the pyridine and benzene rings are inclined to one another by 66.54 (9)°. nih.govresearchgate.net This significant dihedral angle indicates a non-planar conformation. An intramolecular N-H···O hydrogen bond is present, forming an S(6) ring motif. nih.govresearchgate.net In the crystal lattice, molecules are linked into inversion dimers via pairs of N-H···N hydrogen bonds, which are further reinforced by C-H···S hydrogen bonds. nih.govresearchgate.net These dimers are then connected through C-H···π interactions, forming ribbons. nih.govresearchgate.net

Similarly, the crystal structure of 4-methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide shows that the angle between the benzene and pyridine rings is 71.33 (15)°. nih.gov This molecule also features an intramolecular N-H···O hydrogen bond. nih.gov In the crystal, weak intermolecular C-H···O hydrogen bonds link the molecules into chains. nih.gov

These examples highlight the importance of hydrogen bonding and other non-covalent interactions in determining the solid-state packing of these molecules. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, pyridine N) in this compound suggests that similar intermolecular interactions will govern its crystal structure.

Table 6: Crystallographic Data for a Related Compound (2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5434 (4) |

| b (Å) | 8.7477 (4) |

| c (Å) | 11.0530 (5) |

| α (°) | 86.1868 (13) |

| β (°) | 83.3739 (13) |

| γ (°) | 73.8746 (13) |

| V (ų) | 787.73 (6) |

| Z | 2 |

Source: researchgate.net

Table 7: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide |

| 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |

| N-phenylbenzamide |

| 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide |

| 4-methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide |

| 2-methylbenzoyl cation |

| pyridin-2-aminyl cation |

| tolyl cation |

A comprehensive search for crystallographic and structural data on the specific chemical compound This compound has been conducted. Unfortunately, detailed research findings and crystallographic data required to fulfill the request for a comprehensive structural elucidation and conformational analysis of this exact molecule are not available in the public domain.

The specified outline requires an in-depth analysis of crystal packing, hydrogen bonding networks, conformational orientations, and the impact of substituents, all of which are dependent on single-crystal X-ray diffraction studies. The search did not yield any such studies for "this compound."

However, detailed crystallographic data is available for structurally related, but distinct, compounds. For instance, extensive research has been published on thiourea (B124793) derivatives such as 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide nih.govresearchgate.net and 2-methyl-N-[(4-methyl-pyridin-2-yl)carbamo-thio-yl]benzamide . nih.gov These molecules contain an additional thiourea functional group (–NH–C(=S)–NH–) or a derivative thereof, which significantly alters their chemical nature, crystal packing, and intermolecular interactions compared to the requested benzamide.

Due to the strict instruction to focus solely on "this compound" and the absence of the necessary scientific data for this specific compound, it is not possible to generate the requested article with the required level of scientific accuracy and detail. Proceeding with data from related but different compounds would violate the core requirements of the prompt and result in a factually inaccurate article.

Investigation of Molecular Mechanisms and Structure Activity Relationships of 2 Methyl N Pyridin 2 Yl Benzamide Analogues

Enzyme Modulation and Inhibition Kinetics

Interaction with Specific Enzyme Targets (e.g., Lipoxygenase, Glucokinase, COX-1/COX-2)

Analogues of 2-Methyl-N-pyridin-2-yl-benzamide have been investigated for their interactions with several key enzyme targets, demonstrating a range of inhibitory and modulatory activities.

Glucokinase (GK): N-pyridin-2-yl benzamide (B126) analogues have been identified as allosteric activators of glucokinase, a crucial enzyme in regulating blood glucose levels. nih.gov A series of these analogues, synthesized from 3-nitrobenzoic acid, were evaluated for their ability to activate GK in vitro. nih.govresearchgate.net

Cyclooxygenase (COX): The N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (B1673479) and naproxen, which share structural similarities with the core compound, have been studied for their dual inhibitory activity against fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. nih.gov Specifically, the flurbiprofen derivative, Flu-AM1, was found to inhibit both COX-1 and COX-2. nih.govplos.org The inhibition potency was found to be in the order of COX-2 with 2-arachidonoylglycerol (B1664049) (2-AG) as a substrate, followed by COX-1 with arachidonic acid, and then COX-2 with arachidonic acid. nih.gov

Enzymatic Inhibition Assays and IC50 Determination

Enzymatic inhibition assays have been crucial in quantifying the potency of these analogues.

Glucokinase Activation: In vitro assays demonstrated that selected N-pyridin-2-yl benzamide analogues exhibited significant glucokinase activation, with some compounds showing a GK fold activation of approximately 2. nih.govresearchgate.net

FAAH and COX Inhibition: For the N-(3-methylpyridin-2-yl)amide derivatives, IC50 values were determined for FAAH and COX inhibition. Flu-AM1 and Nap-AM1 inhibited FAAH-catalyzed hydrolysis of anandamide (B1667382) with IC50 values of 0.44 µM and 0.74 µM, respectively. nih.gov In comparison, the parent compounds, flurbiprofen and naproxen, had IC50 values of 29 µM and >100 µM for FAAH inhibition. nih.gov The (R)-enantiomer of Flu-AM1, also known as (R)-2-(2-fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide, and its (S)-enantiomer were found to be more potent inhibitors of 2-AG oxygenation by COX-2 compared to arachidonic acid oxygenation. plos.org

Table 1: IC50 Values for FAAH and COX Inhibition

| Compound | Target Enzyme | Substrate | IC50 (µM) |

| Flu-AM1 | FAAH | Anandamide | 0.44 nih.gov |

| Nap-AM1 | FAAH | Anandamide | 0.74 nih.gov |

| Flurbiprofen | FAAH | Anandamide | 29 nih.gov |

| Naproxen | FAAH | Anandamide | >100 nih.gov |

Mechanistic Studies of Enzyme-Ligand Interactions

Mechanistic studies have provided insights into how these compounds interact with their enzyme targets.

Glucokinase Activation: In silico docking studies were performed to predict the binding interactions of the N-pyridin-2-yl benzamide analogues with the glucokinase protein. nih.govresearchgate.net These computational studies helped to understand the binding modes of the most active compounds within the allosteric site of the enzyme. researchgate.net

FAAH Inhibition: The inhibition of FAAH by Flu-AM1 was determined to be reversible and of a mixed-type nature. nih.gov

Receptor Binding and Modulation Studies (e.g., Neuronal Nicotinic Acetylcholine (B1216132) Receptors)

The modulatory effects of related compounds have also been explored at the receptor level, particularly at neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels involved in various neurological processes. nih.gov

nAChR Modulation: While direct studies on this compound are limited, research on nAChRs has shown that they can be modulated by various small molecules. nih.gov The modulation can be complex, sometimes showing both potentiation and inhibition depending on the specific receptor subunit composition. nih.gov

Allosteric Modulation Mechanisms

Allosteric modulation, where a compound binds to a site on the receptor or enzyme distinct from the primary (orthosteric) binding site, is a key mechanism for many of these analogues.

Glucokinase Allosteric Activation: The N-pyridin-2-yl benzamide analogues act as allosteric activators of glucokinase, meaning they enhance the enzyme's activity by binding to a secondary site. nih.govresearchgate.net

NMDA Receptor Modulation: In the broader context of receptor modulation, positive allosteric modulators (PAMs) of N-methyl-D-aspartate (NMDA) receptors have been studied. nih.govcreighton.edu These PAMs can increase the channel open probability and slow down the deactivation time of the receptor, ultimately enhancing its function. creighton.edu This highlights a common mechanism of action for allosteric modulators that could be relevant to the broader class of benzamide derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for guiding the design of more potent and selective compounds.

Glucokinase Activators: For the N-pyridin-2-yl benzamide analogues designed as glucokinase activators, SAR studies revealed that specific substitutions on the benzamide and pyridine (B92270) rings were crucial for activity. nih.gov The presence and position of certain functional groups significantly influenced the GK activation potential. researchgate.net

Anticonvulsant Activity: In a series of 2-aryl-2-(pyridin-2-yl)acetamides, derived from the redesign of Disopyramide, SAR trends indicated that the highest anticonvulsant activity was found in unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. nih.gov

General SAR Principles: The goal of SAR analyses is to translate structure-activity observations into meaningful relationships that can guide the synthesis of new molecules with improved properties. drugdesign.org This involves systematically altering the molecular structure and observing the effects on biological activity. drugdesign.org For instance, the replacement of a central benzene (B151609) ring with a pyridine ring has been explored to modify properties like lipophilicity. nih.gov

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental structure of N-pyridin-2-yl-benzamide analogues is built upon a core scaffold comprising a benzene ring linked to a pyridine ring via an amide or a bioisosteric linker like thiourea (B124793). X-ray crystallography studies on analogues such as 2-methyl-N-[(4-methyl-pyridin-2-yl)carbamothioyl]benzamide reveal critical structural details. An intramolecular N-H⋯O hydrogen bond is a common feature, creating a stable six-membered ring motif, referred to as an S(6) ring. nih.govnih.gov This hydrogen bond, along with other interactions like C-H⋯S bonds in thiourea derivatives, imparts significant rigidity to the molecular backbone. nih.govresearchgate.net

This structural rigidity is a key pharmacophoric feature, as it reduces the conformational flexibility of the molecule, pre-organizing it for optimal binding to a target receptor or enzyme active site. The amide or thiourea linker serves as a crucial hydrogen-bond donor and acceptor, while the aromatic systems (benzene and pyridine rings) engage in π-π stacking and hydrophobic interactions.

Impact of Substituent Position and Electronic Properties on Activity

The strategic placement and electronic nature of substituents on the aromatic rings of N-pyridin-2-yl-benzamide analogues have a profound impact on their biological activity. Structure-activity relationship (SAR) studies demonstrate that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in a series of 1,3,4-thiadiazole (B1197879) analogues evaluated for anticancer activity, the electronic properties of the substituent on the phenyl ring were critical. nih.gov Derivatives containing an electron-withdrawing nitro (NO₂) group exhibited higher cytotoxic activity against the HT29 colorectal cancer cell line, with the meta-substituted analogue proving more potent than ortho or para isomers. nih.gov Conversely, analogues with electron-donating methoxy (B1213986) (-OCH₃) groups were the most potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme, particularly when the substituent was in the ortho position. nih.gov Halogenation also plays a role; chlorinated derivatives showed enhanced activity against the SKNMC neuroblastoma cell line, likely due to increased lipophilicity. nih.gov

In the context of antifungal activity, a study of pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides found that a fluorine atom at the 2-position of the benzene ring resulted in superior inhibitory activity against a panel of fungi, notably Botrytis cinereal. nih.gov

Table 1: Effect of Substituent Electronic Properties on Anticancer Activity Data sourced from a study on 1,3,4-thiadiazole derivatives of pyridine. nih.gov

| Substituent on Phenyl Ring | Position | Electronic Property | Observed Potency |

|---|---|---|---|

| -NO₂ | meta | Electron-withdrawing | High cytotoxicity against HT29 cells |

| -OCH₃ | ortho | Electron-donating | High inhibition of 15-LOX enzyme |

| -Cl | - | Electron-withdrawing (lipophilic) | High cytotoxicity against SKNMC cells |

Stereochemical Influences on Molecular Recognition

Stereochemistry and the resulting three-dimensional conformation are critical for molecular recognition. For this compound analogues, the planarity enforced by intramolecular hydrogen bonds is a defining stereochemical feature. nih.govnih.gov However, the molecule is not entirely flat; the benzene and pyridine rings are inclined to one another at a specific dihedral angle, which was measured to be 26.86° in one analogue and 66.54° in another. nih.govnih.gov This defined angle is crucial for the molecule's ability to fit precisely into the binding pocket of a biological target.

Studies on structurally related respiratory syncytial virus (RSV) fusion protein inhibitors, which also feature a central scaffold and amide linkage, have explicitly shown that the dihedral angle between the scaffold and the plane of the amide bond is a key determinant of biological activity. jst.go.jp It is therefore highly probable that the specific spatial orientation of the two aromatic rings in N-pyridin-2-yl-benzamide derivatives is a critical factor for their molecular recognition and subsequent biological effects.

Cellular Mechanisms of Action (In Vitro Studies)

In vitro assays have been instrumental in uncovering the cellular pathways through which N-pyridin-2-yl-benzamide analogues exert their therapeutic effects. These studies point to multiple mechanisms, including the modulation of inflammatory cascades, direct antimicrobial action, and the targeting of pathways essential for cancer cell survival.

Anti-inflammatory Pathways and Protein Denaturation Inhibition

A significant mechanism underlying the anti-inflammatory properties of this compound class is the inhibition of protein denaturation. Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. The ability of a compound to prevent this process is a reliable indicator of its anti-inflammatory potential. In an in vitro egg albumin denaturation assay, a related compound, 5-pyridin-2-yl-1H- researchgate.netnih.govnih.govtriazole-3-carboxylic acid ethyl ester, demonstrated a potent, dose-dependent inhibition of heat-induced protein denaturation, achieving 71.1% inhibition at a concentration of 1000 µg/mL. nih.gov

Furthermore, investigations into related amide derivatives suggest that a potential pathway for their anti-inflammatory action is through the inhibition of key signaling enzymes like the p38 MAP kinase. nih.gov This enzyme is a central mediator in the production of pro-inflammatory cytokines. Certain imidazole (B134444) derivatives have shown considerable p38 MAP kinase inhibitory activity, with IC₅₀ values in the nanomolar range, providing a plausible molecular basis for the anti-inflammatory effects observed in the broader class of benzamide analogues. nih.gov

Table 2: In Vitro Anti-inflammatory Activity via Protein Denaturation Inhibition Data sourced from a study on 5-pyridin-2-yl-1H- researchgate.netnih.govnih.govtriazole-3-carboxylic acid ethyl ester. nih.gov

| Compound Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|

| 200 | 40.5 |

| 400 | 48.2 |

| 600 | 55.1 |

| 800 | 64.3 |

| 1000 | 71.1 |

Antimicrobial and Antifungal Activity against Specific Organisms

Analogues of this compound have demonstrated a broad spectrum of antimicrobial and antifungal activity. ontosight.ai The thiourea derivative, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, has been shown to be active against both Gram-positive and Gram-negative bacteria. researchgate.netusm.my

The antifungal potential is particularly notable. A series of [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide (B32628) derivatives were screened for activity against pathogenic fungi. The results showed that these compounds had significant efficacy, with some derivatives exhibiting lower Minimum Inhibitory Concentrations (MIC) than the standard drug, fluconazole. researchgate.net For example, one derivative was particularly active against Candida albicans with an MIC of 0.224 mg/mL, while another was most active against Aspergillus niger with an MIC of 0.190 mg/mL. researchgate.net

Similarly, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole displayed potent fungicidal properties. Compound 7h from this series (N-(2-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)phenyl)-2-fluorobenzamide) was a highly effective inhibitor of Sclerotinia sclerotiorum, Botrytis cinereal, and Thanatephorus cucumeris, with EC₅₀ values of 11.61, 17.39, and 17.29 μg/mL, respectively. nih.gov

Table 3: Antifungal Activity of Selected Benzamide Analogues

| Analogue Class | Fungal Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Sulphonamido Acetamide | Candida albicans | MIC | 0.224 mg/mL | researchgate.net |

| Sulphonamido Acetamide | Aspergillus niger | MIC | 0.190 mg/mL | researchgate.net |

| Oxadiazole Benzamide (7h) | Sclerotinia sclerotiorum | EC₅₀ | 11.61 µg/mL | nih.gov |

| Oxadiazole Benzamide (7h) | Botrytis cinereal | EC₅₀ | 17.39 µg/mL | nih.gov |

| Oxadiazole Benzamide (7h) | Thanatephorus cucumeris | EC₅₀ | 17.29 µg/mL | nih.gov |

Anticancer Potential via Molecular Target Modulation

The anticancer activity of N-pyridin-2-yl-benzamide analogues is linked to their ability to modulate specific molecular targets that are crucial for tumor growth and survival. One such target is the enzyme 15-lipoxygenase (15-LOX), which is implicated in the pathogenesis of several cancers. A series of pyridine-bearing 1,3,4-thiadiazole derivatives were found to be potent inhibitors of 15-LOX, with some methoxy-substituted compounds showing IC₅₀ values as low as 6.1 µM. nih.gov These compounds also displayed significant cytotoxicity against various cancer cell lines, including prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cells. nih.gov

Another important anticancer mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. This enzyme is overexpressed in many hypoxic tumors and contributes to tumor acidification and metastasis. Benzenesulfonamide derivatives incorporating a pyridine ring have been developed as hCA IX inhibitors, demonstrating the utility of the pyridine moiety in targeting this enzyme. nih.gov The structural similarities to benzimidazole (B57391) derivatives, which are known to act on epigenetic targets like histone deacetylases (HDACs), suggest that N-pyridin-2-yl-benzamide analogues could also potentially modulate epigenetic pathways involved in cancer. rsc.org

Table 4: Anticancer and Enzyme Inhibitory Activity of Pyridine-Thiadiazole Analogues nih.gov

| Compound | 15-LOX Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) vs. PC3 | Cytotoxicity IC₅₀ (µM) vs. HT29 | Cytotoxicity IC₅₀ (µM) vs. SKNMC |

|---|---|---|---|---|

| 4d (o-Fluoro) | 14.8 | >100 | 76.4 | 68.3 |

| 4f (p-Chloro) | 12.5 | 89.6 | 58.7 | 44.5 |

| 4g (o-Nitro) | 28.5 | >100 | 29.6 | >100 |

| 4j (o-Methoxy) | 6.1 | >100 | 82.4 | 60.1 |

Computational Chemistry and Molecular Modeling of 2 Methyl N Pyridin 2 Yl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methyl-N-pyridin-2-yl-benzamide at the atomic level. These methods allow for the detailed exploration of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular structures. For derivatives of benzamide (B126), DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry. In a study on the related compound N-methyl-N-(pyridin-2-yl)benzamide, DFT calculations were employed to propose a plausible mechanism for palladium-mediated C(sp³)–H bond activation. acs.org This highlights the power of DFT in mapping reaction pathways and understanding complex chemical transformations.

For the analogous compound, 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, X-ray crystallography revealed that the pyridine (B92270) and benzene (B151609) rings are inclined to one another by 66.54 (9)°. nih.govresearchgate.net DFT geometry optimization for such molecules would aim to reproduce this experimentally determined structure, providing a validation of the computational method. The process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is reached. This optimized structure is crucial for all subsequent computational analyses.

Table 1: Selected Crystallographic Data for the Related Compound 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₆H₁₇N₃OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5434 (4) |

| b (Å) | 8.7477 (4) |

| c (Å) | 11.0530 (5) |

| α (°) | 86.1868 (13) |

| β (°) | 83.3739 (13) |

| γ (°) | 73.8746 (13) |

| Volume (ų) | 787.73 (6) |

This data pertains to a structurally similar thiourea (B124793) derivative and provides a basis for what could be expected from a DFT optimization of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy gap between the HOMO and LUMO is a critical reactivity descriptor. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For derivatives of 2,2'-bipyridine, theoretical studies have shown that substituents can alter the electronic properties and the HOMO-LUMO gap. researchgate.net A similar analysis for this compound would involve mapping the electron density of the HOMO and LUMO across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack, providing valuable insights into its reaction mechanisms.

Computational methods can predict the spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For the related compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, experimental FTIR analysis identified key vibrational frequencies. usm.myresearchgate.netsemanticscholar.org A computational approach would calculate these vibrational modes, which can be compared to experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. Experimental ¹H NMR for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide showed chemical shifts for the N-H protons at 9.140 ppm and 12.983 ppm. usm.myresearchgate.net Computational predictions would provide theoretical chemical shifts for all protons and carbons in this compound, aiding in the assignment of experimental signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The UV-Vis spectrum of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide has been reported, and TD-DFT calculations could be used to simulate this spectrum and understand the nature of the electronic excitations. usm.myresearchgate.netsemanticscholar.org

Table 2: Experimental Spectroscopic Data for the Related Compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide usm.myresearchgate.netsemanticscholar.org

| Spectroscopic Technique | Observed Frequencies/Shifts |

| FTIR (cm⁻¹) | ⱱ(N-H): 3237, ⱱ(C=O): 1683, ⱱ(C-N): 1329 |

| ¹H NMR (ppm) | 9.140 (N-H), 12.983 (N-H) |

This data for a related thiourea derivative illustrates the type of spectroscopic features that computational predictions for this compound would aim to replicate.

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

While quantum chemical calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a more complex environment, such as in solution or bound to a biological target like a protein.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the different conformations that this compound can adopt. When studying the interaction of this molecule with a protein, MD simulations can provide information on the stability of the binding pose obtained from molecular docking. By simulating the protein-ligand complex over several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates.

MD simulations offer a dynamic picture of the interactions between a ligand and its target protein. These simulations can reveal how the ligand affects the protein's flexibility and conformational changes. Key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to understand their contribution to the binding affinity. This detailed understanding of the dynamic behavior of the protein-ligand complex is crucial for the rational design of more potent and selective inhibitors.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the interaction between a ligand, such as this compound, and a protein's binding site at an atomic level. The process involves generating various conformations of the ligand and positioning them within the active site of a target protein. scispace.com A scoring function is then used to estimate the binding affinity, with lower binding energy values suggesting a more stable protein-ligand complex.

Molecular docking studies have been crucial in identifying the binding modes of N-pyridin-2-yl benzamide derivatives with various protein targets. For instance, in the design of allosteric activators for glucokinase (GK), a key enzyme in glucose metabolism, in silico studies were performed to predict the binding interactions of novel N-pyridin-2-yl benzamide analogues. nih.gov These studies help elucidate how the molecules fit into the allosteric site of the GK protein, guiding the synthesis of compounds with enhanced activity. nih.gov

Similarly, docking and molecular dynamics (MD) studies on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which are structurally related to this compound, have been used to identify critical interactions with Rho-associated kinase-1 (ROCK1). nih.gov These analyses revealed key hydrogen bonds and hydrophobic interactions within the binding pocket. nih.gov For example, specific residues participating in these interactions can be identified, and the active site cavity can be mapped using hydrophobic surface models. nih.gov

Crystal structure analysis of related compounds, such as 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, provides further insight into the inherent structural features that influence binding. nih.gov In this derivative, an intramolecular N—H⋯O hydrogen bond creates a stable six-membered ring motif. nih.govresearchgate.net The dihedral angle between the pyridine and benzene rings is also a critical parameter, measured at 66.54 (9)° in one derivative and 71.33 (15)° in another. nih.govnih.gov These fixed conformational features are vital for accurately positioning the ligand within a protein's binding pocket during docking simulations.

The general molecular docking workflow involves:

Preparation of the 3D structure of the ligand, often optimized using force fields like MMFF94. scispace.com

Obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB). mdpi.com

Identifying the binding site, often guided by the location of a co-crystallized ligand. scispace.com

Running the docking simulation to generate multiple binding poses.

Ranking the poses based on a scoring function to predict binding energy and identify the most likely conformation. mdpi.com

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. acs.orgyoutube.com This method is significantly faster and more cost-effective than experimental high-throughput screening.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. youtube.com This approach uses a set of known active ligands to identify other compounds in a database that share similar properties. nih.gov For scaffolds like benzamides and benzimidazoles, a known active compound is used as a template to search databases (e.g., ZINC15) for molecules with a similar substructure or pharmacophore. nih.govmdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS (or docking-based virtual screening) is used. acs.org A library of compounds is docked into the target's binding site, and compounds are ranked based on their predicted binding affinity or docking score. acs.org This strategy was effectively used in the discovery of novel Hepatitis B Virus (HBV) capsid assembly modulators from a benzamide scaffold. nih.gov A pharmacophore-based virtual screening strategy, followed by docking, can filter large databases to a manageable number of compounds for further analysis. acs.orgnih.gov

The typical virtual screening workflow involves several filtering steps:

Database Screening: Large compound databases (like ZINC, Maybridge, or Enamine) are screened. acs.orgyoutube.com

Pharmacophore Filtering: A 3D pharmacophore model, representing the essential steric and electronic features for binding, is used to rapidly filter the database. acs.orgnih.gov

Docking: The remaining compounds are then docked into the target's active site. acs.org

Scoring and Visual Inspection: The top-scoring compounds are selected and visually inspected to ensure sensible binding modes. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential ligand-based drug design strategies, particularly when structural information about the target is limited. nih.gov These methods establish a mathematical or hypothetical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

QSAR models aim to correlate the biological activity of compounds with their physicochemical properties or molecular descriptors. nih.gov For a series of related compounds like benzamide derivatives, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

A study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors successfully employed 3D-QSAR techniques, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to establish a structure-activity relationship. nih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The predictive power of these models is assessed using statistical metrics. A high cross-validated correlation coefficient (q²) and a high conventional correlation coefficient (r²) indicate a robust and predictive model. nih.gov For the ROCK1 inhibitors, the CoMFA model showed excellent statistical significance, suggesting its reliability for predicting the activity of new compounds. nih.gov

Table 1: Statistical Parameters for 3D-QSAR Models of N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 Inhibitors nih.gov

| Model | q² (Cross-validated r²) | r² (Non-validated r²) | ONC (Optimal Number of Components) | r²_pred (External Validation) |

|---|---|---|---|---|

| CoMFA | 0.774 | 0.965 | 6 | 0.703 |

| CoMSIA | 0.676 | 0.949 | 6 | 0.548 |

Data sourced from a study on ROCK1 inhibitors. nih.gov

The development process involves selecting a training set of molecules with known activities to build the model and a test set to validate its predictive power. nih.govnih.gov High agreement between the experimental and predicted activity values for the test set confirms the model's quality. nih.gov

Both ligand-based and structure-based approaches are powerful strategies in drug design that leverage computational modeling to optimize lead compounds. nih.govnih.gov

Ligand-Based Design: This strategy is employed when the 3D structure of the target is unknown. It relies on the information from known active and inactive molecules. nih.gov

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. nih.govnih.gov This model can then be used as a 3D query to screen databases for new scaffolds that fit the required features. nih.gov This approach has been used to identify novel benzamide derivatives as HBV capsid assembly modulators. nih.gov

QSAR: As described previously, QSAR models provide contour maps that highlight regions where modifying a molecule's structure (e.g., adding bulky groups or electron-withdrawing groups) would likely increase or decrease its biological activity. nih.gov Based on the contour maps from the CoMFA and CoMSIA models for ROCK1 inhibitors, new compounds were designed that exhibited higher predicted activity. nih.gov

Structure-Based Design: This strategy requires the 3D structure of the target protein, typically determined by X-ray crystallography or NMR. nih.gov

Molecular Docking: As detailed in section 5.3, docking a ligand like this compound into its target's active site allows for the precise design of modifications to improve binding affinity. mdpi.com For example, if a pocket in the binding site is unoccupied, a functional group can be added to the ligand to fill that space and form new, favorable interactions.

De Novo Design: This involves building a novel ligand from scratch or by connecting smaller fragments directly within the binding site of the target protein. nih.gov The structure of the binding site itself serves as the template for designing a perfectly complementary molecule.

These computational strategies, often used in combination, provide a powerful framework for understanding the molecular basis of action for compounds like this compound and for designing the next generation of therapeutic agents. nih.govnih.gov

Applications in Chemical Biology and Material Sciences

Development of Chemical Probes and Tools for Biological Systems

While the direct application of 2-Methyl-N-pyridin-2-yl-benzamide as a chemical probe is not extensively documented, the broader N-pyridin-2-yl-benzamide scaffold serves as a foundation for the development of fluorescent chemosensors. For instance, a novel small molecule fluorescent sensor for Zn2+ has been developed based on a pyridine-pyridone skeleton, demonstrating the potential of pyridine-containing compounds in the design of probes for biologically significant metal ions. nih.gov The principle of chelation-enhanced fluorescence observed in such systems highlights a promising avenue for the future development of probes derived from this compound for imaging and sensing applications in biological systems. Further research in this area could involve the strategic modification of the this compound structure to incorporate fluorophores or enhance its binding affinity and selectivity for specific analytes.

Scaffold Exploration for Novel Chemical Entities in Medicinal Chemistry

The N-pyridin-2-yl-benzamide core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This has led to its exploration for the development of novel therapeutic agents.

A thiourea (B124793) derivative of a closely related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, has been synthesized and characterized. researchgate.net This compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, underscoring the potential of this chemical class in the search for new antimicrobial agents. researchgate.net

Lead Compound Identification and Optimization Strategies

The N-pyridin-2-yl benzamide (B126) framework has been successfully employed in the identification and optimization of lead compounds for various biological targets. A notable example is the design of allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. A series of novel N-pyridin-2-yl benzamide analogues were synthesized and evaluated for their GK activation potential. nih.govresearchgate.net

In these studies, researchers systematically modified the benzamide and pyridine (B92270) rings to improve potency and pharmacokinetic properties. For instance, starting from a 3-nitrobenzoic acid precursor, various substituents were introduced, leading to compounds with significant GK activation. nih.govresearchgate.net The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on both aromatic rings are crucial for activity.

Another example of lead optimization involves a series of benzamide inhibitors of Mycobacterium tuberculosis QcrB. acs.org Researchers focused on replacing a metabolically unstable morpholine (B109124) group with other substituents. This led to the identification of potent benzamides with thiophene (B33073) and methyl groups at the C-5 position, which exhibited high selectivity and low cytotoxicity. acs.org

The following table summarizes the inhibitory activities of selected benzamide derivatives against M. tuberculosis and their cytotoxicity.

| Compound ID | Substitution | M. tuberculosis IC90 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI) |

| 4b | Methyl | 0.62 | 33 | 53 |

| 4c | Unsubstituted | 3.6 | >100 | - |

| 4l | 3-Furan | 0.41 | 40 | 98 |

| 4m | 2-Furan | 0.58 | 40 | 69 |

| 4n | 2,5-Dihydrofuran-3-yl | 1.8 | >100 | - |

| 16 | Thiophene | 0.13 | 39 | 300 |

| 22f | Methyl | 0.09 | 25 | 278 |

Data sourced from ACS Medicinal Chemistry Letters. acs.org

Design of Selective Modulators for Biological Targets

The versatility of the N-pyridin-2-yl-benzamide scaffold extends to the design of selective modulators for specific biological targets. In the development of glucokinase activators, in silico docking studies were used to predict the binding interactions of the designed molecules with the GK protein, aiding in the design of compounds with improved allosteric activation. nih.govresearchgate.net These studies demonstrated that the N-pyridin-2-yl benzamide analogues could serve as lead molecules for developing potent and selective oral GK activators for the management of type 2 diabetes. nih.gov

Furthermore, the structure-activity relationship of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which can be considered as more complex derivatives, has been investigated. mdpi.com The study revealed that the mutual arrangement of the benzothiazine and pyridine fragments directly influences their analgesic and anti-inflammatory activity, highlighting the importance of conformational factors in the design of selective modulators. mdpi.com

Role as Intermediate or Building Block in Complex Organic Synthesis

This compound and its parent scaffold are valuable intermediates in organic synthesis. Various synthetic methodologies have been developed for the preparation of N-pyridin-2-yl-benzamides.

One efficient method involves the use of a bimetallic metal-organic framework (MOF), Fe2Ni-BDC, as a heterogeneous catalyst for the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine (B139424) derivatives. mdpi.com This method allows for the synthesis of a range of N-(pyridin-2-yl)-benzamide derivatives in good yields. mdpi.com The catalyst can be recovered and reused multiple times without a significant loss in activity, making it an environmentally friendly approach. mdpi.com

Another synthetic strategy involves the chemodivergent synthesis of N-(pyridin-2-yl)amides from the same starting materials, showcasing the versatility of these building blocks in accessing diverse chemical structures. rsc.org The synthesis of various substituted N-(pyridin-2-yl)benzamides, including N-(4-methylpyridin-2-yl)benzamide, has been reported with good yields. rsc.org

Furthermore, eco-friendly, one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides has been described using phosphoric acid as a catalyst in a glycerol (B35011) medium. researchgate.net This approach provides a straightforward and efficient route to complex heterocyclic systems incorporating the benzamide moiety.

Potential in Materials Science Research (e.g., supramolecular assemblies, coordination chemistry)

The structural features of this compound, particularly the presence of hydrogen bond donors and acceptors and aromatic rings, make it an interesting candidate for research in materials science, especially in the areas of supramolecular chemistry and coordination chemistry.

The crystal structure of a related compound, 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, reveals the formation of supramolecular assemblies through a network of hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net In the crystalline state, molecules form inversion dimers via N-H···N hydrogen bonds, which are further linked into ribbons through C-H···π interactions. nih.govresearchgate.net This self-assembly behavior is crucial for the design of new materials with specific solid-state properties.

The pyridine and amide functionalities of the N-pyridin-2-yl-benzamide scaffold make it a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com The introduction of pyridine into the synthesis of a cobalt-based MOF led to a structural transformation from a 3D to a 2D framework, which exhibited enhanced catalytic activity for the oxygen evolution reaction. rsc.org This demonstrates the potential of pyridine-containing ligands like this compound to direct the formation of MOFs with desired topologies and functionalities. The ability of such ligands to coordinate with metal ions through both the pyridine nitrogen and the amide oxygen allows for the creation of diverse and complex architectures. researchgate.net

Future Research Directions and Outstanding Challenges for 2 Methyl N Pyridin 2 Yl Benzamide

Advancements in Asymmetric Synthesis and Chiral Resolution

The development of stereochemically pure pharmaceuticals is a critical aspect of modern drug design, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The presence of a stereocenter in derivatives of 2-Methyl-N-pyridin-2-yl-benzamide necessitates the development of efficient asymmetric synthesis or chiral resolution methods.

Future research should focus on the development of novel catalytic asymmetric methods for the synthesis of enantioenriched benzamides. acs.org This could involve the use of chiral catalysts, such as peptides or metal complexes, to control the stereochemical outcome of the reaction. acs.org For instance, peptide-catalyzed enantioselective bromination has been shown to be effective for creating atropisomeric benzamides. acs.orgnih.gov Another promising avenue is the use of chiral lithium amide bases for enantioselective deprotonation.

For cases where racemic mixtures are produced, efficient chiral resolution techniques are paramount. Traditional methods like the crystallization of diastereomeric salts with chiral resolving agents remain a viable option. wikipedia.org However, newer techniques such as high-performance liquid chromatography (HPLC) on chiral stationary phases offer a powerful analytical and preparative tool for separating enantiomers. nih.gov Research into developing more efficient and scalable chiral chromatography methods for benzamide (B126) derivatives is an ongoing need. nih.gov

Table 1: Comparison of Chiral Separation Techniques

| Technique | Advantages | Disadvantages |